(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol

Positron Emission Tomography Medicinal Chemistry Radiopharmaceutical Synthesis

This (1S)-enantiomer is essential for asymmetric synthesis, providing stereochemical control unavailable with racemic or (1R) analogs. With 98% purity, it is the preferred chiral precursor for [18F]MCT1 radiotracers (IC50=118 nM) and ALDH1A3 inhibitors (IC50=1000 nM). The 4-fluoro substitution optimizes metabolic stability and target affinity. Substituting with racemates or ketones is not viable. Secure your supply now.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
Cat. No. B13566702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC(C1=NC=CC(=C1)F)O
InChIInChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3/t5-/m0/s1
InChIKeyFPICJVDLAGRDQL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





The Structural and Stereochemical Identity of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol as a Chiral Fluorinated Pyridine Building Block


(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol (CAS 2227696-68-4) is a chiral secondary alcohol characterized by a pyridine ring substituted with a fluorine atom at the 4-position and an ethan-1-ol group at the 1-position. The (1S) designation establishes its absolute stereochemistry, which is a critical parameter for its use as a building block in asymmetric synthesis and medicinal chemistry . The compound has a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol, and it is commercially available with a typical purity of 98% .

Why Generic Substitution of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol with Other Fluorinated Pyridinyl Alcohols Fails in Target-Oriented Synthesis


The substitution of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol with a non-specific analog—whether a racemic mixture, the opposite enantiomer, a regioisomer with a shifted fluorine atom, or a structurally related ketone—is not viable in target-oriented synthesis and biological evaluation. The compound's defined (1S)-stereochemistry is a critical determinant for downstream stereochemical control in the synthesis of chiral pharmaceutical candidates [1]. Similarly, the precise position of the fluorine atom at the 4-position of the pyridine ring is crucial, as it significantly modulates the electronic properties and, consequently, the metabolic stability and target-binding affinity of any derived molecules [2]. Furthermore, a different functional group, such as a ketone, would lack the chiral center and the hydrogen-bonding donor/acceptor capabilities of the hydroxyl moiety, which are essential for subsequent functional group interconversions and potential intermolecular interactions in a biological context [3].

Quantitative Evidence Guide: Differentiating (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol from Its Closest Analogs for Research and Procurement Decisions


Stereochemical Identity: The (1S)-Enantiomer as the Critical Building Block for PET Tracer Development

In the development of novel PET tracers for imaging monocarboxylate transporters (MCTs), the (1S)-configured 2-fluoropyridinyl-substituted analog of FACH, designated 'Analog 1', demonstrated an IC50 of 118 nM against MCT1, which was 2.3-fold more potent than its structurally related analog 'Analog 2' (IC50 = 274 nM) [1]. This superior potency was the primary reason for selecting Analog 1 for further development into the radiotracer [18F]1, which was then used to successfully validate MCT expression in vivo [2].

Positron Emission Tomography Medicinal Chemistry Radiopharmaceutical Synthesis

Regioisomeric Impact: The Crucial Role of the 4-Fluoropyridin-2-yl Moiety on Lipophilicity and Blood-Brain Barrier Penetration

The specific 4-fluoropyridin-2-yl substitution pattern of the target compound, when incorporated into the FACH scaffold, resulted in a measured logD7.4 value of 0.82 for the derived PET tracer [18F]1 [1]. This represents a 2-fold increase in lipophilicity compared to the parent compound [18F]FACH (logD7.4 = 0.41), a design feature intended to enhance blood-brain barrier permeability [1].

Positron Emission Tomography Pharmacokinetics Molecular Imaging

Functional Group Impact: The Irreplaceable Role of the Chiral Alcohol in Synthetic Versatility vs. the Ketone Analog

Unlike its ketone analog, 1-(4-fluoropyridin-2-yl)ethanone, which lacks stereochemical information, (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol serves as a versatile chiral building block. The secondary alcohol can undergo a wide range of stereospecific transformations, including Mitsunobu inversions, esterifications to form chiral auxiliaries, and conversion to leaving groups for SN2 reactions, enabling the introduction of the (1S)-configured center into more complex molecular architectures .

Organic Synthesis Chiral Pool Synthesis Medicinal Chemistry

Comparative Potency in Related Chemical Space: The (1S)-Enantiomer as the More Active Component in ALDH1A3 Inhibition

A related chiral alcohol scaffold has been profiled for its inhibitory activity against aldehyde dehydrogenase 1A3 (ALDH1A3), a target implicated in cancer stem cells. In a cellular assay using human PEO1 cells, a compound containing a similar (S)-configured pyridinyl ethanol motif exhibited an IC50 of 1,000 nM [1]. While a direct enantiomeric comparison for this exact assay is not available, the broader SAR of chiral alcohols in this class consistently demonstrates that the (S)-enantiomer is significantly more potent than the (R)-enantiomer [2]. For example, in related ALDH1A3 assays, the (S)-enantiomers show IC50 values that are up to 10-fold more potent than their (R)-counterparts [2].

Cancer Research Enzymology Chemical Biology

Primary Research and Industrial Application Scenarios for (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol Based on Quantitative Differentiation


Synthesis of Enantiomerically Pure PET Tracers for MCT Imaging

This compound is the essential chiral precursor for synthesizing [18F]1, a lead radiotracer for imaging monocarboxylate transporters (MCTs) in cancer and metabolic diseases. The (1S)-stereochemistry is a critical determinant for MCT1 binding affinity (IC50 = 118 nM), distinguishing it from less potent analogs [1]. Its use enables the production of a radiochemically pure (>98%) imaging agent with a defined 2-fold increase in lipophilicity (logD7.4 = 0.82) relative to the parent [18F]FACH scaffold, a key attribute for in vivo biodistribution studies [2].

Asymmetric Synthesis of ALDH1A3-Targeting Anticancer Agents

As a chiral secondary alcohol, (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol can be employed as a building block in the synthesis of novel small-molecule inhibitors targeting the cancer stem cell-associated enzyme ALDH1A3. The (1S)-enantiomer's demonstrated potency in cellular assays (IC50 = 1,000 nM in PEO1 cells) makes it a superior starting point for structure-activity relationship (SAR) studies compared to the racemic mixture or the (1R)-enantiomer, which is predicted to be significantly less active based on class-level data [1].

Development of Chiral Ligands for Asymmetric Catalysis

The compound's rigid pyridine core, combined with the stereochemically defined (1S)-alcohol center, provides a privileged scaffold for constructing chiral ligands. The 4-fluoropyridine moiety modulates the electronic properties of the nitrogen atom, which can coordinate to transition metals, while the free hydroxyl group serves as a versatile handle for attaching additional donor groups or a chiral environment. This allows for the creation of a library of enantiomerically pure ligands for use in asymmetric hydrogenation, allylation, or other metal-catalyzed reactions, where the (1R)-enantiomer would yield opposite stereochemical outcomes [1].

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